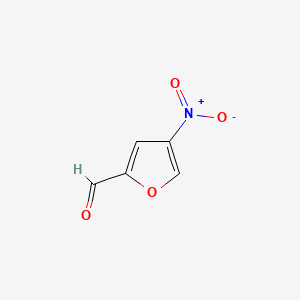

2-Furancarboxaldehyde, 4-nitro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related nitrofuran compounds often involves nitration reactions, where a nitro group is introduced into the furan ring. For example, the nitration of 4,5-dibromo-2-furaldehyde with nitric acid in acetic anhydride leads to the replacement of a bromine atom by a nitro group, forming 4-bromo-5-nitro-2-furanmethanediol diacetate (Tarasova & Gol'dfarb, 1965).

Molecular Structure Analysis

The molecular structure of nitrofuran compounds can be analyzed through crystallography and spectroscopy. For instance, the crystal structure of related compounds, like 3-nitro-2-pyridinecarboxaldehyde-furan-2-carbohydrazone, has been characterized, showing that these molecules form a 1D chain structure by N-H···O hydrogen bonding (Wang & Lin, 2018).

Chemical Reactions and Properties

Nitrofurans undergo various chemical reactions, including redox reactions and interactions with biological targets. For example, 5-nitro-2-furaldehyde forms an anion of nitronic acid in alkaline solutions, leading to a series of complex reactions in different pH conditions (Cisak, Rzeszowska-Modzelewska, & Brzezińska, 2001).

Applications De Recherche Scientifique

Field: Biochemistry

- Application : Furfural has been found in the methanolic extract of defatted Jatropha curcas L. seed kernels .

- Method of Application : The kernels are defatted and then subjected to methanolic extraction. The extract is then analyzed using High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) .

- Results : The methanolic extract showed the presence of several bioactive compounds including furfural. The extract exhibited antimicrobial activity against both Gram positive and Gram negative pathogenic bacteria. It also showed antioxidant activities comparable to β-carotene .

Field: Pharmaceutical and Cosmetics

- Application : Furfural shows antibacterial and antifungal activity, making it applicable in pharmaceuticals and cosmetics .

- Method of Application : Furfural can be incorporated into pharmaceutical formulations or cosmetic products due to its antimicrobial properties .

- Results : Products containing furfural may exhibit enhanced antimicrobial properties, potentially improving their effectiveness against various pathogens .

Field: Pesticides

- Application : Furfural is used in pesticides .

- Method of Application : Furfural can be formulated into pesticide products due to its antimicrobial and antifungal properties .

- Results : Pesticides containing furfural may be more effective at controlling certain pests due to the compound’s bioactive properties .

Propriétés

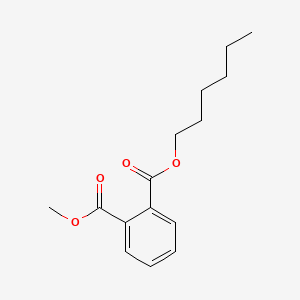

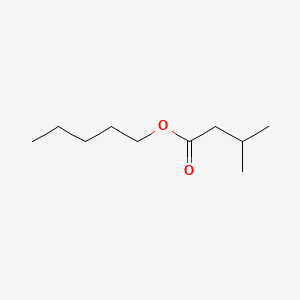

IUPAC Name |

4-nitrofuran-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4/c7-2-5-1-4(3-10-5)6(8)9/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRBMMMGCYHUNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973043 |

Source

|

| Record name | 4-Nitrofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Furancarboxaldehyde, 4-nitro- | |

CAS RN |

57500-49-9 |

Source

|

| Record name | 4-Nitrofurfural | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057500499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benz[g]isoquinoline-5,10-dione](/img/structure/B1198640.png)